Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-
Overview
Description
Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thieno[2,3-d]thiazole core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a versatile scaffold in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]thiazole core, which can be synthesized through reductive deamination of 2-aminothieno[2,3-d]thiazole
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-d]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic core allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The azo linkage may also play a role in its biological activity by undergoing bioreduction to form active metabolites.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Another heterocyclic compound with a similar fused ring system.
Indole derivatives: Compounds with a similar aromatic structure and potential biological activities
Uniqueness
Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- is unique due to its specific combination of a thieno[2,3-d]thiazole core with a butyl group and an azo linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-butylthieno[2,3-d][1,3]thiazol-2-yl)-(4-pyrrolidin-1-ylphenyl)diazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S2/c1-2-3-6-16-13-17-18(24-16)20-19(25-17)22-21-14-7-9-15(10-8-14)23-11-4-5-12-23/h7-10,13H,2-6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGIZRJPRDKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(S1)N=C(S2)N=NC3=CC=C(C=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545377 | |
Record name | 5-Butyl-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}thieno[2,3-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94495-00-8 | |
Record name | 5-Butyl-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}thieno[2,3-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.